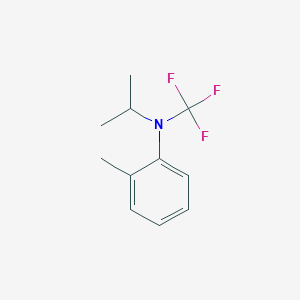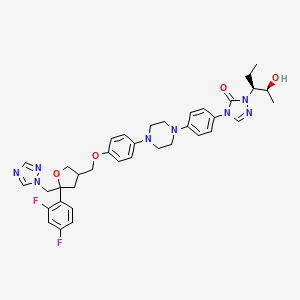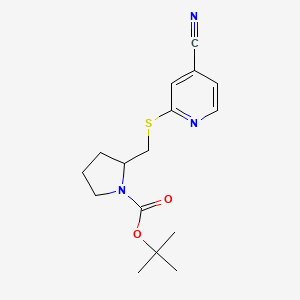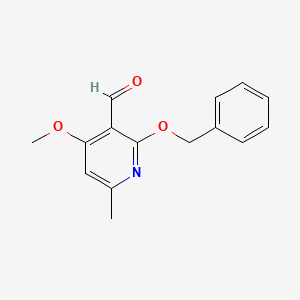
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride typically involves the reaction of 3-chloropyridazine with pyrrolidine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of various substituted pyridazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazines.
Applications De Recherche Scientifique
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyridazine ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-(1-pyrrolidinyl)pyridazine
- 3-Chloro-6-(pyrrolidin-1-yl)pyridazine
Uniqueness
3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other similar compounds.
Propriétés
IUPAC Name |
3-chloro-6-pyrrolidin-3-yloxypyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABZHOJBBGDERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)

![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)







![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)

![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
